2-(Difluoromethyl)-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2-(Difluoromethyl)-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound with the molecular formula C13H16BF2NO3. This compound is notable for its unique structure, which includes a pyridine ring substituted with difluoromethyl, methoxy, and dioxaborolan groups. It is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2-chloro-5-methoxypyridine with difluoromethylboronic acid pinacol ester in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields pyridine N-oxides, while reduction results in the formation of methyl-substituted pyridines .
Scientific Research Applications
2-(Difluoromethyl)-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in cross-coupling reactions.
Biology: The compound is used in the development of fluorescent probes and imaging agents.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The dioxaborolan group can form reversible covalent bonds with nucleophilic sites on proteins, making it a useful tool in enzyme inhibition studies .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
Compared to similar compounds, 2-(Difluoromethyl)-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both difluoromethyl and methoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it particularly valuable in specific research applications .
Properties
Molecular Formula |
C13H18BF2NO3 |
---|---|
Molecular Weight |
285.10 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C13H18BF2NO3/c1-12(2)13(3,4)20-14(19-12)9-6-8(18-5)7-17-10(9)11(15)16/h6-7,11H,1-5H3 |
InChI Key |
VNBZCFWVEYTFER-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C(F)F)OC |
Origin of Product |
United States |
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